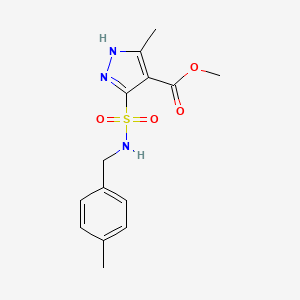
methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of pyrazole-4-carboxylate. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies. They are characterized by a 5-membered ring containing two nitrogen atoms and have been explored for their potential in pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, as seen in the preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Another approach includes the reaction of methyl pyrazole-4-carboxylates with N-chlorosuccinimide to introduce chlorine substituents, followed by nucleophilic substitution and oxidative chlorination to obtain sulfamoylpyrazole derivatives . These methods highlight the versatility in synthesizing pyrazole-based compounds with various functional groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and space group. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in the monoclinic system with space group P21/n . Additionally, the electronic structure can be studied using density functional theory (DFT) and time-dependent TD-DFT methods to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including potentiometric dissociation and complexation with metal ions. The stability of these complexes can be influenced by the nature of the substituents on the pyrazole ring and the type of metal ion, with stability constants varying across different metals . The dissociation and complexation processes are also accompanied by changes in thermodynamic parameters, indicating the spontaneity and favorability of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using a range of spectroscopic techniques. Polarographic studies can reveal the reduction behavior of these compounds in different pH conditions, showing multi-electron reduction steps for various protonated species . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the functional groups and chemical environment within the molecule . The optical properties, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole ring and the solvent polarity, as observed in the study of novel oxadiazole derivatives .
Aplicaciones Científicas De Investigación
Hydrogen-bonded Structural Analysis
Research by Portilla et al. (2007) focuses on the structural analysis of hydrogen-bonded chains and sheets in related pyrazole and benzimidazole derivatives, highlighting the importance of such compounds in understanding molecular interactions and designing materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Antitumor and Antimicrobial Activities
A study by Hassan, Hafez, and Osman (2014) synthesized and evaluated the cytotoxic activity of new aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Reactivity and Biological Evaluation
Pillai et al. (2019) reported on the synthesis, reactivity, and biological evaluation of Schiff bases containing triazole and pyrazole rings, indicating significant antioxidant and α-glucosidase inhibitory activities, suggesting potential applications in managing oxidative stress and diabetes (Pillai et al., 2019).
Coordination Polymers for Material Science
Research by Cheng et al. (2017) on the synthesis and structural diversity of metal coordination polymers constructed from bis(pyrazole-4-carboxylic acid)alkane ligands reveals insights into designing new materials with potential applications in catalysis, magnetic materials, and drug delivery (Cheng et al., 2017).
Synthetic Applications in Organic Chemistry
Costa, Nájera, and Sansano (2002) explored the synthetic applications of o- and p-halobenzyl sulfones as zwitterionic synthons, leading to the preparation of ortho-substituted cinnamates and biarylacetic acids. This study demonstrates the versatility of related compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Costa, Nájera, & Sansano, 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-methyl-3-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-4-6-11(7-5-9)8-15-22(19,20)13-12(14(18)21-3)10(2)16-17-13/h4-7,15H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDVCJZDQBKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=NNC(=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

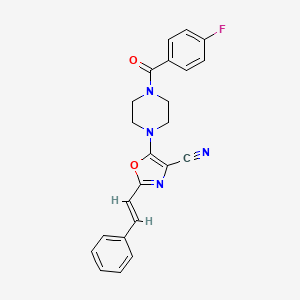
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

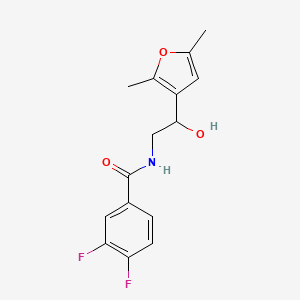

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

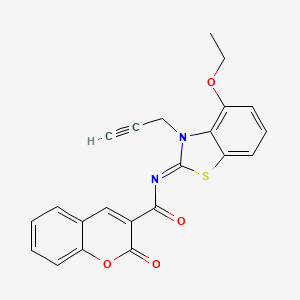
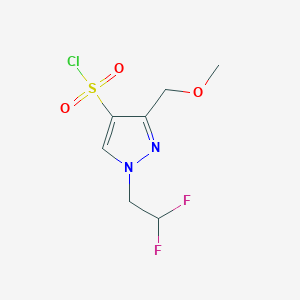

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)